molecular formula C11H11NO3 B5355671 3-Methoxy-4-prop-2-ynoxybenzamide

3-Methoxy-4-prop-2-ynoxybenzamide

Cat. No.: B5355671
M. Wt: 205.21 g/mol
InChI Key: PBJKSOFAIUUIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-prop-2-ynoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group at the third position and a prop-2-ynoxy group at the fourth position on the benzene ring, with an amide functional group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-prop-2-ynoxybenzamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-methoxybenzaldehyde.

    Formation of Prop-2-ynoxy Group: The benzaldehyde derivative is reacted with propargyl bromide in the presence of a base, such as potassium carbonate, to introduce the prop-2-ynoxy group.

    Amidation: The resulting intermediate is then subjected to amidation using an appropriate amine, such as ammonia or a primary amine, to form the benzamide.

The reaction conditions generally involve refluxing the reactants in an appropriate solvent, such as ethanol or dimethylformamide, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-prop-2-ynoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The prop-2-ynoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-Methoxy-4-formylbenzamide or 3-Methoxy-4-carboxybenzamide.

    Reduction: 3-Methoxy-4-prop-2-ynoxybenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-prop-2-ynoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-prop-2-ynoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and prop-2-ynoxy groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site of the target. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzamide: Lacks the prop-2-ynoxy group, making it less versatile in terms of chemical reactivity.

    4-Prop-2-ynoxybenzamide: Lacks the methoxy group, which may affect its binding affinity and specificity for certain targets.

    3-Methoxy-4-hydroxybenzamide: Contains a hydroxyl group instead of the prop-2-ynoxy group, leading to different chemical and biological properties.

Uniqueness

3-Methoxy-4-prop-2-ynoxybenzamide is unique due to the presence of both the methoxy and prop-2-ynoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methoxy-4-prop-2-ynoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h1,4-5,7H,6H2,2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJKSOFAIUUIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.